(S)-2-Benzylpyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-benzylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)9-11-7-4-8-12-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNHTTMLFMMVMP-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857362 | |

| Record name | (2S)-2-Benzylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144889-08-7 | |

| Record name | (2S)-2-Benzylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

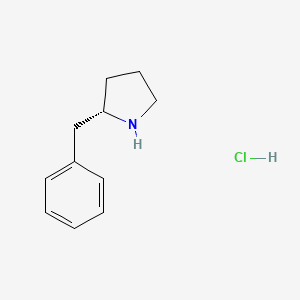

(S)-2-Benzylpyrrolidine hydrochloride molecular structure and weight

An In-Depth Technical Guide to (S)-2-Benzylpyrrolidine Hydrochloride for Researchers and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral molecule of significant interest in medicinal chemistry and drug development. We will delve into its molecular characteristics, synthesis, applications, and safety considerations, offering field-proven insights to support your research endeavors.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, prized for its versatile and drug-like properties.[1] As a five-membered nitrogen heterocycle, its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, a critical factor in achieving target selectivity and potency. The stereochemistry of substituted pyrrolidines, such as this compound, introduces a level of molecular complexity that can be pivotal for specific biological interactions. This guide focuses on the hydrochloride salt of the (S)-enantiomer of 2-benzylpyrrolidine, a compound that serves as a valuable building block in the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and properties of this compound is fundamental to its application.

Molecular Structure and Chirality

This compound is the hydrochloride salt of (S)-2-Benzylpyrrolidine. The structure consists of a central pyrrolidine ring with a benzyl group attached to the carbon atom at the 2-position. The "(S)" designation indicates the stereochemical configuration at this chiral center. The hydrochloride salt is formed by the protonation of the nitrogen atom in the pyrrolidine ring.

Caption: Molecular structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound and its free base are summarized in the table below.

| Property | This compound | (S)-2-Benzylpyrrolidine (Free Base) |

| Molecular Formula | C11H16ClN | C11H15N |

| Molecular Weight | 197.704 g/mol [2] | 161.24 g/mol [3] |

| Appearance | Solid[2] | - |

| Chirality | (S)-configuration at the chiral center[2] | (S)-configuration |

Synthesis and Characterization

The synthesis of chiral pyrrolidines is a well-established area of organic chemistry. While specific, detailed protocols for the synthesis of this compound are proprietary to manufacturers, a general understanding of the synthetic strategies can be derived from the literature on related compounds.

General Synthetic Approach

A common strategy for the synthesis of N-substituted pyrrolidones, which can be precursors to compounds like 2-benzylpyrrolidine, involves the alkylation of a pyrrolidone starting material. For instance, N-benzyl-2-pyrrolidone can be synthesized by treating 2-pyrrolidone with a strong base like sodium hydride, followed by the addition of benzyl bromide.[4] Subsequent reduction of the amide would yield the corresponding pyrrolidine. Stereoselective methods are crucial for obtaining the desired (S)-enantiomer and are a key focus in the synthesis of pyrrolidine-containing drugs.[5]

Caption: A generalized synthetic workflow for 2-substituted pyrrolidines.

Characterization

The identity and purity of this compound would be confirmed using a suite of analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and stereochemistry.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Chiral HPLC: To determine the enantiomeric purity.

-

Melting Point Analysis: As a measure of purity.

Applications in Research and Drug Development

(S)-2-Benzylpyrrolidine and its derivatives are valuable tools for researchers and drug development professionals.

Chiral Building Block

The primary application of this compound is as a chiral building block in the synthesis of more complex molecules. Its defined stereochemistry is transferred to the final product, which is often critical for biological activity.

Medicinal Chemistry and Drug Discovery

The pyrrolidine scaffold is present in a wide range of biologically active compounds.[1] Research into analogs of (S)-2-Benzylpyrrolidine has shown potential therapeutic applications. For example, the free base, (S)-2-Benzylpyrrolidine, has been investigated as a methamphetamine analog that can mitigate the physiological effects of both methamphetamine and fentanyl.[3] A structurally related compound, (S)-2-diphenylmethylpyrrolidine (also known as (S)-Desoxy-D2PM), is a dopamine transporter inhibitor and psychoactive stimulant.[6] These examples highlight the potential of the 2-substituted pyrrolidine scaffold in modulating neurological pathways.

Chiral Solvating Agent

Similar chiral amines are utilized as chiral solvating agents in NMR spectroscopy to determine the enantiomeric purity of other chiral compounds.[6] this compound could potentially be used in a similar capacity after conversion to its free base.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Safety Precautions

While a specific safety data sheet (SDS) for this compound should always be consulted, general precautions for related pyrrolidine compounds include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or vapors.[7]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[7][8]

-

Hazards of Related Compounds: Be aware that some pyrrolidone derivatives may cause serious eye irritation or have reproductive toxicity.[8] Other related compounds can be flammable and harmful if swallowed or inhaled, and may cause severe skin burns.

Storage Recommendations

To ensure the stability and longevity of the compound, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place.[2]

-

Container: Keep the container tightly sealed to prevent moisture absorption and contact with air.[2]

-

Incompatibilities: Store away from heat sources and high humidity.[2]

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and the proven biological activity of related compounds make it an attractive starting material for the synthesis of novel therapeutic agents, particularly in the area of neuroscience. A thorough understanding of its properties, coupled with safe handling practices, will enable researchers to effectively utilize this compound in their scientific pursuits.

References

- (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride | Biochemical Reagent. (URL: )

- (2S)-2-Benzylpyrrolidine Hydrochloride. (URL: )

- (S)-2-Benzylpyrrolidine | MedChemExpress. (URL: )

- (S)-2-Benzhydrylpyrrolidine hydrochloride | C17H20ClN | CID 71300054 - PubChem. (URL: )

- 16652-71-4 | (S)

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

-

Safety Data Sheet: 2-Pyrrolidone - Carl ROTH. (URL: [Link])

-

Synthesis of a) N-Benzyl-2-pyrrolidone - PrepChem.com. (URL: [Link])

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2S)-2-Benzylpyrrolidine Hydrochloride: Properties, Uses, Safety Data & Supplier China | Buy High Purity (2S)-2-Benzylpyrrolidine HCl Online [chemheterocycles.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. caymanchem.com [caymanchem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. carlroth.com [carlroth.com]

Solubility Profile of (S)-2-Benzylpyrrolidine Hydrochloride: A Method-Driven Approach for Pre-formulation and Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from chemical synthesis to in vivo efficacy. Poor solubility is a primary contributor to high attrition rates in drug development. This guide provides a comprehensive technical overview of the core principles and practical methodologies for determining the solubility of (S)-2-Benzylpyrrolidine hydrochloride. Rather than presenting a static list of data points, this document is structured as a practical manual, empowering researchers to conduct their own solubility assessments. We will delve into the theoretical underpinnings of solubility, provide validated, step-by-step experimental protocols, and explain the causal reasoning behind solvent selection and data interpretation. This method-driven approach ensures that scientists can generate reliable and relevant solubility data to guide lead optimization, formulation development, and toxicological studies.

Introduction: The Central Role of Solubility

This compound is a chiral pyrrolidine derivative, a structural motif common in medicinal chemistry. As with any drug candidate, understanding its solubility is not merely a checkbox exercise; it is fundamental to its entire development trajectory. Solubility dictates bioavailability, influences the choice of administration route, and impacts the feasibility of formulation strategies.[1][2] In early discovery phases, insufficient solubility can mask a compound's true biological activity, leading to false negatives, while in later development, it can create insurmountable formulation and delivery challenges.[3][4]

This guide will equip the reader with the necessary knowledge to:

-

Understand the key physicochemical properties of this compound.

-

Grasp the theoretical principles governing its dissolution in various solvent systems.

-

Execute a validated experimental protocol to determine its thermodynamic solubility.

-

Interpret solubility data to make informed decisions in a research and development context.

Physicochemical Profile of this compound

Before any experimental work, a thorough understanding of the molecule's intrinsic properties is essential. These properties provide the basis for predicting its behavior and selecting appropriate analytical techniques.

| Property | Value | Source |

| Chemical Name | (2S)-2-Benzylpyrrolidine, Hydrochloride | [5] |

| Molecular Formula | C₁₁H₁₆ClN | [5] |

| Molecular Weight | 197.70 g/mol | [5] |

| Appearance | Solid | [5] |

| Parent Compound | 2-Benzylpyrrolidine | [6] |

| Chirality | (S)-configuration | [5] |

(Note: Experimental properties such as melting point and density are often dependent on the specific crystalline form and purity, requiring empirical determination.)

The presence of the hydrochloride salt is a critical feature. APIs are often converted to salt forms to enhance aqueous solubility and stability compared to the free base. The protonated amine of the pyrrolidine ring allows for strong ionic interactions with polar protic solvents like water, significantly influencing its dissolution characteristics.

Theoretical Principles: What Governs Solubility?

Solubility is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. For a solute to dissolve, the energy released from solvent-solute interactions must overcome both the energy holding the crystal lattice together (lattice energy) and the energy required to create a cavity in the solvent (solvent-solvent interactions).

Key Influencing Factors:

-

"Like Dissolves Like": This principle is governed by polarity. This compound has both a nonpolar region (the benzyl group) and a highly polar, ionic region (the ammonium hydrochloride).

-

Polar Solvents (e.g., Water, Methanol, Ethanol): These solvents will readily solvate the charged ammonium and chloride ions through strong ion-dipole interactions and hydrogen bonding.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will poorly solvate the ionic portion, leading to predictably low solubility. The nonpolar benzyl group is not sufficient to overcome the high lattice energy of the salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have strong dipoles and can solvate the cation but are less effective at solvating the chloride anion compared to protic solvents. Solubility is expected to be moderate to high.

-

-

pH of the Medium: For an ionizable compound like this, pH is a master variable in aqueous media. The hydrochloride salt is formed from a weak base (the pyrrolidine nitrogen). In aqueous solution, its solubility will be highest at low pH, where the amine remains fully protonated, favoring dissolution. As the pH increases towards and beyond the pKa of the parent amine, the equilibrium will shift towards the less soluble free base form, potentially causing precipitation.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature. However, this relationship must be determined empirically.

-

Crystalline Form (Polymorphism): Different crystal polymorphs of the same compound can exhibit significantly different solubilities and dissolution rates. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form being used in any solubility study.

The interplay of these factors is visualized in the diagram below.

Figure 1: Key factors influencing the equilibrium solubility of an ionizable compound.

Experimental Determination of Solubility

In drug development, solubility is assessed in two primary ways: kinetic and thermodynamic.[7]

-

Kinetic Solubility: This is a high-throughput measurement of how much compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer. It's a measure of precipitation, not true equilibrium, and is used for rapid screening of large compound libraries in early discovery.[3][7] Nephelometry, which measures light scattering from precipitated particles, is a common technique for this assay.[3]

-

Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium concentration of a compound in a saturated solution.[7] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period.[8] The shake-flask method is the most reliable technique for this and is essential for pre-formulation and IND-enabling studies.[8]

This guide will focus on the protocol for determining thermodynamic solubility, as it provides the most definitive and crucial data.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is a self-validating system designed to ensure that true equilibrium is reached and accurately measured.

Materials and Equipment

-

This compound (solid)

-

Selection of solvents (e.g., Deionized Water, pH 7.4 Phosphate Buffered Saline (PBS), Ethanol, Methanol, Acetonitrile, DMSO, Toluene)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

Calibrated pH meter

-

HPLC with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes for standard preparation

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an amount of this compound into a glass vial that is in clear excess of its expected solubility. A good starting point is 10-20 mg. The key is to ensure solid material remains at the end of the experiment.[8]

-

Using a calibrated pipette, add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Prepare samples in triplicate for each solvent to assess variability.

-

-

Equilibration (The Self-Validating Step):

-

Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a minimum of 24 hours. Causality: This extended time is crucial to allow the dissolution and precipitation processes to reach a true thermodynamic equilibrium.[8] For compounds with slow dissolution kinetics or potential for polymorphic conversion, 48 or 72 hours may be necessary. To validate the equilibration time, samples can be taken at 24h and 48h; if the concentration does not change, equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, visually confirm that excess solid remains in each vial. If not, the experiment is invalid for that sample, and it must be repeated with more compound.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid. Causality: Centrifugation provides a clear separation of the saturated supernatant from the solid, which is more effective than allowing it to settle by gravity alone.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean analysis vial. Causality: This step removes any remaining microscopic particulates that could otherwise dissolve upon dilution and artificially inflate the measured solubility.

-

Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase or the same solvent used for the calibration curve) to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of the diluted sample using a pre-validated HPLC-UV or UV-Vis spectroscopy method against a standard curve prepared with the same compound.

-

For aqueous samples, measure the pH of the remaining supernatant in the vial to determine the final equilibrium pH.

-

-

Calculation:

-

Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor.

-

The result is the thermodynamic solubility, typically reported in mg/mL or µg/mL.

-

Data Presentation and Interpretation

Solubility data should be presented in a clear, tabular format. The following is an illustrative table of how results for this compound might be presented.

| Solvent System | Classification | Temperature (°C) | Solubility (mg/mL) | Final pH (if applicable) | Comments |

| Deionized Water | Polar Protic | 25 | > 50 | 4.5 - 5.5 | Likely freely soluble due to salt form. pH is acidic from hydrolysis. |

| pH 7.4 PBS | Aqueous Buffer | 25 | > 50 | 7.4 | High solubility maintained at physiological pH. |

| Ethanol | Polar Protic | 25 | 20 - 40 | N/A | Good solubility, suitable for stock solutions. |

| Methanol | Polar Protic | 25 | > 50 | N/A | Very high solubility, excellent for stock solutions. |

| DMSO | Polar Aprotic | 25 | > 100 | N/A | Excellent solvent for creating high-concentration stock solutions.[9] |

| Acetonitrile | Polar Aprotic | 25 | 5 - 15 | N/A | Moderate solubility. |

| Toluene | Nonpolar | 25 | < 0.1 | N/A | Poorly soluble as predicted for an ionic compound. |

| Hexane | Nonpolar | 25 | < 0.01 | N/A | Practically insoluble. |

Interpretation for Drug Development:

-

High Aqueous Solubility (>1 mg/mL): The high solubility in water and PBS is an excellent sign, suggesting that the compound will not be limited by dissolution in the gastrointestinal tract and is suitable for oral or intravenous administration.[1][4]

-

High Solubility in Organic Solvents (DMSO, Methanol): This is crucial for practical laboratory use, allowing for the easy preparation of concentrated stock solutions for use in various biological assays.[9]

-

Low Solubility in Nonpolar Solvents: This is expected and confirms the polar, ionic nature of the molecule. This information is useful for designing purification steps like extraction or crystallization.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be widely available, the hazards can be inferred from the parent compound, 2-Benzylpyrrolidine, and general handling procedures for amine hydrochlorides.

-

Hazards: The parent amine is listed as causing skin and serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[5]

Conclusion

This guide has outlined a comprehensive, method-driven framework for evaluating the solubility of this compound. By understanding the underlying physicochemical principles and executing robust experimental protocols like the shake-flask method, researchers can generate the reliable data necessary to de-risk and advance drug candidates. The high expected aqueous solubility of this compound, owing to its hydrochloride salt form, marks it as a promising starting point from a pharmaceutical standpoint. However, only rigorous, empirical determination as described herein can provide the definitive data required for confident decision-making in the drug development process.

References

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. 3

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. 7

-

MCE (MedChemExpress). (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride | Biochemical Reagent. 9

-

International Journal of Research in Engineering and Science. (2021). Drug Solubility. 1

-

Bouling Chemical Co., Limited. (2S)-2-Benzylpyrrolidine Hydrochloride. 5

-

National Center for Biotechnology Information. (n.d.). 2-Benzylpyrrolidine. PubChem Compound Database. 6

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

-

Jouyban, A. (2012). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. 8

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). (PDF) Principles of Solubility. ResearchGate.

Sources

- 1. ijres.org [ijres.org]

- 2. researchgate.net [researchgate.net]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2S)-2-Benzylpyrrolidine Hydrochloride: Properties, Uses, Safety Data & Supplier China | Buy High Purity (2S)-2-Benzylpyrrolidine HCl Online [chemheterocycles.com]

- 6. 2-Benzylpyrrolidine | C11H15N | CID 339556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmatutor.org [pharmatutor.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

The Privileged Scaffold: A Technical Guide to Chiral Pyrrolidines in Modern Organic Synthesis

Abstract

The chiral pyrrolidine ring is a cornerstone of modern organic synthesis, lauded for its prevalence in natural products, pharmaceuticals, and its pivotal role in asymmetric catalysis.[1][2][3] This technical guide provides an in-depth exploration of the chiral pyrrolidine scaffold for researchers, scientists, and drug development professionals. We will dissect the fundamental principles that render this five-membered nitrogen heterocycle a "privileged scaffold," from its synthesis to its application in orchestrating stereochemically complex transformations. This paper emphasizes the causality behind synthetic strategies and the mechanistic underpinnings of pyrrolidine-based organocatalysis, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

The Ubiquity and Significance of the Chiral Pyrrolidine Motif

The pyrrolidine nucleus is a recurring structural motif in a vast array of biologically active molecules.[1][2] Nature has repeatedly selected this scaffold, particularly in alkaloids isolated from plants and microorganisms, which exhibit a wide spectrum of physiological effects.[1] This prevalence is not coincidental; the non-aromatic, puckered conformation of the pyrrolidine ring provides an ideal three-dimensional framework for orienting substituents to achieve specific molecular recognition and biological activity.[1]

This structural advantage has been leveraged extensively in medicinal chemistry. The pyrrolidine scaffold is one of the most common five-membered nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA).[1] Its applications span a wide range of therapeutic areas, including antiviral, anticancer, anti-inflammatory, and central nervous system agents.[3][4] The conformational flexibility of the ring, which can be "locked" or influenced by substituent choice, allows for the fine-tuning of pharmacological efficacy.[1]

Beyond its role as a pharmacophore, the chiral pyrrolidine scaffold is a central player in the field of asymmetric synthesis, serving as a foundational element for highly effective organocatalysts and chiral ligands for transition metals.[1][2]

Strategic Synthesis of Enantioenriched Pyrrolidines

Access to enantiomerically pure pyrrolidines is critical for their application in both drug development and catalysis. Several strategic approaches have been developed, each with distinct advantages.

The Chiral Pool Approach: Nature's Starting Blocks

The most established route leverages the "chiral pool," utilizing readily available, enantiopure natural products as starting materials. L-proline and its derivative, 4-hydroxy-L-proline, are the most common and cost-effective precursors.[5] These amino acids provide a robust entry point, with the stereocenter(s) already defined. Synthetic chemists can then employ a variety of functional group manipulations to elaborate the core structure into more complex targets.

-

Advantages: Inherent stereocontrol, readily available starting materials.

-

Causality: By starting with a molecule of known absolute configuration, the synthetic sequence avoids the need for challenging asymmetric reactions or chiral resolutions, often leading to more efficient and scalable routes.

Asymmetric Catalysis: De Novo Construction

Modern asymmetric catalysis offers powerful methods for constructing the chiral pyrrolidine ring from achiral or racemic precursors. These methods provide high levels of enantiocontrol and are often more flexible than chiral pool approaches.

-

Catalytic Asymmetric 1,3-Dipolar Cycloadditions: This is one of the most powerful methods, involving the reaction of an azomethine ylide with an alkene. The stereochemistry is controlled by a chiral catalyst, typically a metal complex with a chiral ligand.

-

Enantioselective Hofmann-Löffler-Freytag (HLF) Reaction: This classic C-H amination reaction provides direct access to pyrrolidines. Recent advances have led to the development of highly enantioselective versions using chiral copper catalysts, which mediate a radical C-H amination pathway.[3]

-

Biocatalysis: Enzymes, such as imine reductases or engineered cytochrome P450s, offer an environmentally friendly and highly selective route to chiral pyrrolidines via intramolecular C(sp3)–H amination.[6]

The workflow for developing a catalytic asymmetric synthesis is outlined below.

Caption: Workflow for Asymmetric Synthesis of Chiral Pyrrolidines.

The Organocatalysis Revolution: Proline and Its Progeny

The discovery that the simple amino acid L-proline could catalyze asymmetric reactions marked the dawn of modern organocatalysis.[7][8] This paradigm shift demonstrated that small, chiral organic molecules could mediate highly stereoselective transformations without the need for transition metals.[2] The pyrrolidine scaffold is at the very heart of this field.

The Dual Activation Modes of Proline Catalysis

The catalytic genius of proline and its derivatives lies in their ability to engage in two primary modes of substrate activation: Enamine Catalysis and Iminium Ion Catalysis .[9][10] This dual reactivity allows a single catalyst to mediate a wide range of transformations.

-

Enamine Catalysis (Nucleophilic Activation): The secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a chiral enamine intermediate.[9][11] This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, transforming it into a potent nucleophile. The chiral scaffold of the catalyst then directs the subsequent attack on an electrophile to a specific face, inducing asymmetry.[9] This is the operative mechanism in proline-catalyzed aldol and Michael reactions.[9][12]

-

Iminium Ion Catalysis (Electrophilic Activation): The pyrrolidine catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it a much more reactive electrophile for nucleophilic attack.[10] This activation mode is key in reactions like asymmetric Diels-Alder cycloadditions.

Caption: Dual Activation Modes in Pyrrolidine Organocatalysis.

Beyond Proline: The Evolution of Catalysts

While proline is highly effective, its application can be limited by issues such as low solubility in organic solvents.[2] This has driven the development of a vast family of second-generation pyrrolidine-based organocatalysts. The most notable among these are the diarylprolinol silyl ethers , often referred to as Hayashi-Jørgensen catalysts.[2]

These catalysts feature a bulky diaryl(trialkylsilyloxy)methyl group at the C-2 position of the pyrrolidine ring. This sterically demanding group provides a highly effective chiral shield, forcing incoming electrophiles to approach the enamine intermediate from the less hindered face, resulting in excellent enantioselectivities.[12]

Key Asymmetric Transformations: Protocols and Performance

Pyrrolidine-based organocatalysts excel in a variety of fundamental carbon-carbon bond-forming reactions.

The Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a powerful tool for constructing chiral β-hydroxy carbonyl compounds. Proline and its derivatives catalyze the reaction between a ketone donor and an aldehyde acceptor with high stereocontrol.[9]

Mechanism Causality: The reaction proceeds via an enamine intermediate formed from the ketone and the catalyst. The stereochemical outcome is dictated by a highly organized, chair-like six-membered transition state involving the enamine, the aldehyde, and the carboxylic acid group of the proline catalyst, which acts as a Brønsted acid to activate the aldehyde via hydrogen bonding.[8]

Experimental Protocol: Proline-Catalyzed Aldol Reaction

-

To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol) in anhydrous DMSO (4.0 mL) is added acetone (5.0 mmol, 5.0 equiv.).

-

(S)-Proline (0.3 mmol, 30 mol%) is added to the mixture.

-

The reaction mixture is stirred at room temperature for 24 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl (10 mL) and extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired aldol product.

-

Enantiomeric excess is determined by chiral HPLC analysis.

| Catalyst | Aldehyde | Ketone | Yield (%) | ee (%) | Reference |

| (S)-Proline | p-Nitrobenzaldehyde | Acetone | 68 | 76 | |

| Hayashi-Jørgensen | p-Nitrobenzaldehyde | Cyclohexanone | 99 | >99 | |

| Proline-Thiourea | Benzaldehyde | Acetone | 95 | 98 |

The Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated systems is a cornerstone of C-C bond formation. Chiral pyrrolidines catalyze the asymmetric Michael addition of aldehydes or ketones to nitroolefins, enones, and other Michael acceptors.[12]

Protocol: Diarylprolinol Silyl Ether-Catalyzed Michael Addition

-

To a solution of trans-β-nitrostyrene (0.5 mmol) in anhydrous toluene (1.0 mL) at 0 °C is added propanal (1.5 mmol, 3.0 equiv.).

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.05 mmol, 10 mol%) is added.

-

The mixture is stirred at 0 °C for 12-24 hours.

-

The reaction is quenched by the addition of a pH 7 buffer solution.

-

The mixture is extracted with diethyl ether, and the combined organic layers are dried over MgSO₄ and concentrated.

-

The crude product is purified via silica gel chromatography to yield the γ-nitro aldehyde.

-

Diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC, respectively.

| Catalyst Type | Nucleophile | Electrophile | dr (syn:anti) | ee (syn) (%) | Reference |

| Diarylprolinol Silyl Ether | Propanal | trans-β-Nitrostyrene | 95:5 | 99 | |

| Prolinamide | Cyclohexanone | trans-β-Nitrostyrene | 90:10 | 97 | |

| Peptidic Catalyst | Isobutyraldehyde | trans-β-Nitrostyrene | >95:5 | 99 |

Conclusion and Future Outlook

The chiral pyrrolidine scaffold has firmly established itself as a privileged motif in organic synthesis. Its journey from a recurring natural product core to the central element of the organocatalysis revolution is a testament to its remarkable structural and functional properties. The principles of enamine and iminium ion catalysis, pioneered by proline, have provided chemists with a powerful and predictable platform for asymmetric synthesis.

The future of this field will likely focus on the development of novel pyrrolidine-based catalysts with even greater efficiency and broader substrate scope. The integration of pyrrolidine organocatalysis with other catalytic paradigms, such as photoredox catalysis, is already opening doors to previously inaccessible transformations, like the direct β-functionalization of saturated aldehydes.[13] As our understanding of reaction mechanisms deepens, the rational, in silico design of next-generation catalysts will accelerate discovery. For researchers in drug development and synthetic chemistry, a deep understanding of the chiral pyrrolidine scaffold is not just beneficial—it is essential for innovation.

References

-

Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(34). [Link]

-

Capozza, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

-

Powers, T. R., et al. (2021). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. bioRxiv. [Link]

-

Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]

-

Notz, W., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]

-

Wikipedia. (n.d.). Proline-catalyzed aldol reactions. [Link]

-

Wang, Z. J., et al. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 7(6), 1056–1065. [Link]

-

Alza, E., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 616–623. [Link]

-

Yilmaz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]

-

Shcherbakov, D. N., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(13), 5183. [Link]

-

Cheong, P. H.-Y. (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. [Link]

-

Unlock Mystry. (2019, April 15). Unlocking the Secrets of Proline Catalyzed Reactions! [Video]. YouTube. [Link]

-

Nicewicz, D. A., et al. (2014). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 136(17), 6331–6334. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. books.rsc.org [books.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Evolution of Asymmetric Aminocatalysis: A Technical Guide to Chiral Pyrrolidine-Based Organocatalysts

Abstract

The field of asymmetric organocatalysis has revolutionized modern synthetic chemistry, offering a powerful and often more sustainable alternative to traditional metal-based catalysts.[1][2] Within this paradigm, chiral pyrrolidine derivatives have emerged as a cornerstone, demonstrating remarkable efficacy and versatility in a vast array of stereoselective transformations.[1][3] This in-depth technical guide chronicles the historical development of these privileged catalysts, from the serendipitous discovery of proline's catalytic prowess to the rational design of highly sophisticated and powerful catalytic systems. We will delve into the fundamental mechanistic principles of enamine and iminium ion catalysis, explore the landmark contributions that have shaped the field, and provide practical, field-proven insights for researchers, scientists, and drug development professionals.

The Dawn of an Era: Proline, the "Simplest Enzyme"

The story of chiral pyrrolidine-based organocatalysis begins not with a targeted design, but with a groundbreaking observation. In the early 1970s, independent research by Hajos and Parrish at Hoffmann-La Roche and Eder, Sauer, and Wiechert at Schering AG revealed that the naturally occurring amino acid L-proline could catalyze an intramolecular aldol reaction with high enantioselectivity.[4][5][6] This seminal discovery, now famously known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, laid the foundation for the entire field of asymmetric aminocatalysis.[4][5]

What made this discovery so profound was the realization that a simple, chiral organic molecule could mimic the function of complex enzymes, earning proline the moniker of the "simplest enzyme".[7] The key to proline's catalytic ability lies in its unique bifunctional nature. The secondary amine of the pyrrolidine ring acts as a nucleophile, reacting with a carbonyl compound to form a chiral enamine intermediate.[1][3][8] Simultaneously, the carboxylic acid moiety can act as a general acid or base, facilitating proton transfer steps within the catalytic cycle.[3]

The Enamine Mechanism: A Paradigm Shift

The prevailing mechanistic hypothesis for proline's catalytic activity centers on the formation of a chiral enamine.[4][9] This intermediate, being more nucleophilic than the corresponding enol or enolate, readily attacks an electrophile. The stereochemistry of the newly formed bond is dictated by the chiral environment created by the proline catalyst.

The catalytic cycle for a proline-catalyzed intermolecular aldol reaction can be visualized as follows:

Figure 1: Simplified Enamine Catalytic Cycle for the Proline-Catalyzed Aldol Reaction.

This enamine activation mode proved to be a general strategy for the α-functionalization of aldehydes and ketones, leading to the development of a plethora of proline-catalyzed reactions, including Mannich reactions, Michael additions, and α-aminations.[4]

The Second Generation: Rational Design and Expanded Scope

While proline was a revolutionary catalyst, it suffered from certain limitations, such as low solubility in many organic solvents and sometimes requiring high catalyst loadings. These drawbacks spurred the development of a new generation of chiral pyrrolidine-based organocatalysts, characterized by rational design and improved performance.

MacMillan's Imidazolidinones: The Rise of Iminium Ion Catalysis

A major breakthrough came in 2000 when David MacMillan and his group introduced a new class of chiral secondary amine catalysts: the imidazolidinones.[10][11][12] These catalysts, often referred to as MacMillan catalysts, were designed to operate through a different activation mode: iminium ion catalysis .[11][13][14]

In contrast to enamine catalysis, which raises the HOMO of the nucleophile, iminium ion catalysis lowers the LUMO of the electrophile.[13] This is achieved by the condensation of the chiral secondary amine catalyst with an α,β-unsaturated aldehyde or ketone, forming a chiral iminium ion.[11][13] This iminium ion is significantly more electrophilic than the parent unsaturated carbonyl compound, making it highly susceptible to nucleophilic attack.

Figure 2: Simplified Iminium Ion Catalytic Cycle.

The steric bulk of the imidazolidinone catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemical outcome of the reaction. This strategy proved immensely successful, enabling the development of highly enantioselective Diels-Alder reactions, Friedel-Crafts alkylations, and 1,3-dipolar cycloadditions.[11]

Jørgensen-Hayashi Catalysts: The Power of Diarylprolinol Silyl Ethers

Around the same time, the research groups of Karl Anker Jørgensen and Yujiro Hayashi independently developed another powerful class of chiral pyrrolidine-based organocatalysts: diarylprolinol silyl ethers.[3][15] These catalysts, often referred to as Jørgensen-Hayashi catalysts, feature a bulky diarylprolinol scaffold that provides excellent stereocontrol.[15]

A key advantage of these catalysts is their high solubility in a wide range of organic solvents and their generally higher activity compared to proline.[15] They have proven to be particularly effective in enamine-mediated reactions, such as Michael additions of aldehydes and ketones to nitro-olefins and other electron-deficient alkenes.[15][16] The bulky silyl ether group plays a crucial role in creating a well-defined chiral pocket that directs the approach of the electrophile.

A Comparative Overview of Key Catalyst Generations

The evolution from proline to MacMillan's imidazolidinones and Jørgensen-Hayashi's diarylprolinol silyl ethers represents a significant leap in the field of asymmetric aminocatalysis. The table below provides a comparative summary of these key catalyst generations.

| Catalyst Generation | Key Catalyst(s) | Primary Activation Mode | Key Advantages | Typical Applications |

| First Generation | L-Proline | Enamine Catalysis | Readily available, inexpensive, bifunctional | Intramolecular aldol reactions, intermolecular aldol reactions, Mannich reactions |

| Second Generation | MacMillan Imidazolidinones | Iminium Ion Catalysis | High enantioselectivity, broad substrate scope, rational design | Diels-Alder reactions, Friedel-Crafts alkylations, 1,3-dipolar cycloadditions |

| Second Generation | Jørgensen-Hayashi Catalysts | Enamine Catalysis | High activity and solubility, excellent stereocontrol | Michael additions, α-functionalization of aldehydes and ketones |

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the application of these catalysts, this section outlines representative experimental protocols for key transformations.

The Hajos-Parrish-Eder-Sauer-Wiechert Reaction: A Classic Proline-Catalyzed Intramolecular Aldol Reaction

This protocol is a classic example of the power of proline in asymmetric catalysis.

Reaction: (±)-2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione to (+)-(3aS,7aS)-3a,4,7,7a-tetrahydro-3a-hydroxy-7a-methyl-1,5(6H)-indandione

Materials:

-

(±)-2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione

-

L-Proline

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of (±)-2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 g, 5.1 mmol) in DMF (10 mL) is added L-proline (59 mg, 0.51 mmol, 10 mol%).

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (ethyl acetate/hexanes) to afford the desired product as a white solid.

Expected Outcome: High yield and high enantiomeric excess (>90% ee) of the Wieland-Miescher ketone analogue.

MacMillan-Catalyzed Enantioselective Diels-Alder Reaction

This protocol showcases the efficacy of imidazolidinone catalysts in promoting [4+2] cycloadditions.

Reaction: Cyclopentadiene and cinnamaldehyde

Materials:

-

(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (MacMillan's first-generation catalyst)

-

Cinnamaldehyde

-

Cyclopentadiene (freshly cracked)

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA)

Procedure:

-

To a solution of the MacMillan catalyst (20 mol%) in CH₂Cl₂ at -78 °C is added cinnamaldehyde (1.0 equiv).

-

Trifluoroacetic acid (20 mol%) is added, and the mixture is stirred for 10 minutes.

-

Freshly cracked cyclopentadiene (3.0 equiv) is added, and the reaction is stirred at -78 °C for 4 hours.

-

The reaction is quenched with saturated aqueous NaHCO₃ solution.

-

The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄ and concentrated.

-

The crude product is purified by flash chromatography to yield the corresponding Diels-Alder adduct.

Expected Outcome: High yield and excellent enantioselectivity (>95% ee) for the exo adduct.

Applications in Drug Development and Beyond

The impact of chiral pyrrolidine-based organocatalysts extends far beyond academic laboratories. These catalysts have become indispensable tools in the pharmaceutical industry for the synthesis of chiral building blocks and active pharmaceutical ingredients (APIs).[17] The ability to construct complex stereocenters with high efficiency and selectivity is crucial in drug discovery and development, where the chirality of a molecule can dramatically influence its biological activity.[17][18]

For instance, the Jørgensen-Hayashi catalyst has been instrumental in a highly efficient synthesis of the antiviral drug oseltamivir (Tamiflu). This highlights the real-world applicability and economic viability of organocatalytic methods.

Future Outlook: The Continuing Evolution

The field of chiral pyrrolidine-based organocatalysis continues to evolve at a rapid pace. Current research focuses on the development of even more active and selective catalysts, the expansion of the reaction scope to include new transformations, and the application of these catalysts in more complex synthetic challenges, such as the total synthesis of natural products.[3] Furthermore, the integration of organocatalysis with other catalytic paradigms, such as photoredox catalysis, is opening up new avenues for unprecedented chemical reactivity.[19]

The historical journey of chiral pyrrolidine-based organocatalysts, from the humble amino acid proline to sophisticated designer molecules, is a testament to the power of fundamental research and rational design in advancing the frontiers of chemical synthesis. As our understanding of catalytic principles deepens, we can expect the development of even more powerful and versatile organocatalysts that will continue to shape the future of chemistry and drug discovery.

References

-

List, B. Asymmetric enamine catalysis. Chemical Reviews, 2007 , 107(12), 5471-5569. [Link]

-

Laohapaisan, A., Roy, A., & Nagib, D. A. Chiral pyrrolidines via an enantioselective Hofmann–Löffler–Freytag reaction. Proceedings of the National Academy of Sciences, 2021 , 118(42), e2108670118. [Link]

-

Valero, G., et al. Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Organic Letters, 2023 , 25(1), 188-192. [Link]

-

Caputo, D., et al. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 2023 , 28(3), 1383. [Link]

-

Nielsen, C. D.-T., et al. Recent progress in asymmetric synergistic catalysis – the judicious combination of selected chiral aminocatalysts with achiral metal catalysts. Organic & Biomolecular Chemistry, 2022 , 20(15), 2764-2778. [Link]

-

Krasavin, M. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 2022 , 27(19), 6529. [Link]

-

List, B., Lerner, R. A., & Barbas III, C. F. New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 2001 , 98(24), 13553-13557. [Link]

-

Almassy, A., et al. Iminium and enamine catalysis in enantioselective photochemical reactions. Chemical Society Reviews, 2018 , 47(1), 369-387. [Link]

-

Caputo, D., et al. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 2023 , 28(3), 1383. [Link]

-

Zhang, Z., et al. Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters, 2023 , 25(2), 335-339. [Link]

-

Valero, G., et al. Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Organic Letters, 2023 , 25(1), 188-192. [Link]

-

Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]

-

Dondoni, A., & Massi, A. Iminium Catalysis. Chemical Reviews, 2008 , 108(11), 5119-5149. [Link]

-

Gruttadauria, M., et al. Heterogeneous organocatalysis: the proline case. Chemical Society Reviews, 2017 , 46(6), 1693-1736. [Link]

-

Wikipedia. Proline-catalyzed aldol reactions. [Link]

-

Master Organic Chemistry. Enamines. [Link]

-

ResearchGate. Synthesis of MacMillan catalyst 3. [Link]

-

Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

-

Chem-Station. Hayashi-Jørgensen Catalyst. [Link]

-

Royal Society of Chemistry. Proline as an Asymmetric Organocatalyst. [Link]

-

List, B., Lerner, R. A., & Barbas III, C. F. Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 2000 , 122(10), 2395-2396. [Link]

-

ResearchGate. A REVIEW ON ASYMMETRIC ORGANOCATALYSIS HISTORICAL WORKS AND PRESENT SCENARIO. [Link]

-

Lixin, R. Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Thermodynamics & Catalysis, 2023 , 14(1). [Link]

-

List, B. Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 2004 , 37(8), 548-557. [Link]

-

Chemistry LibreTexts. 10.1: Chiral Proline Based Reactions. [Link]

-

Nobel Prize Outreach. ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. [Link]

-

ResearchGate. Solid supported Hayashi–Jørgensen catalyst as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. [Link]

-

De Nanteuil, F., et al. Synergistic Strategies in Aminocatalysis. Angewandte Chemie International Edition, 2015 , 54(43), 12596-12608. [Link]

-

Al-Zaydi, K. M. L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 2017 , 22(11), 1888. [Link]

-

University of Illinois Urbana-Champaign. PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. [Link]

-

Wikipedia. Enamine. [Link]

-

Royal Society of Chemistry. David MacMillan, a leading light in organocatalysis, takes James Mitchell Crow on a tour of the field. [Link]

-

Drouillat, B., & Couty, F. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Synthesis, 2022 , 54(17), 3745-3762. [Link]

-

YouTube. Scientist Stories: David MacMillan, Development of Asymmetric Organocatalysis & Metallaphotoredox. [Link]

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 6. books.rsc.org [books.rsc.org]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]

- 12. MacMillan Imidazolidinone Organocatalysts [Asymmetric Synthesis] | TCI AMERICA [tcichemicals.com]

- 13. Iminium and enamine catalysis in enantioselective photochemical reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00509A [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 16. researchgate.net [researchgate.net]

- 17. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 18. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent progress in asymmetric synergistic catalysis – the judicious combination of selected chiral aminocatalysts with achiral metal catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00025C [pubs.rsc.org]

An In-depth Technical Guide to the Thermal and Chemical Stability of (S)-2-Benzylpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the potential thermal and chemical stability profile of (S)-2-Benzylpyrrolidine hydrochloride. In the absence of extensive direct studies on this specific molecule, this document synthesizes information from analogous structures, fundamental chemical principles, and established pharmaceutical stability testing protocols. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to design and execute robust stability studies for this compound. The guide covers probable degradation pathways, including thermal decomposition, hydrolysis, oxidation, and photodegradation, and discusses potential incompatibilities with common pharmaceutical excipients. Detailed, step-by-step protocols for key analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and a stability-indicating High-Performance Liquid Chromatography (HPLC) method are provided.

Introduction: The Critical Role of Stability in Drug Development

This compound is a chiral amine derivative with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a thorough understanding of its stability is paramount. Stability testing is a critical component of the drug development process, providing essential data on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light[1][2]. This information is fundamental for determining appropriate storage conditions, retest periods, and shelf life, and is a key requirement for regulatory submissions[1][2].

This guide will delve into the predicted thermal and chemical stability of this compound, offering a scientifically-grounded framework for its evaluation.

Physicochemical Properties and Handling Recommendations

This compound is a solid, crystalline substance[3]. While specific data for this compound is limited, amine hydrochlorides are generally known to be hygroscopic, meaning they tend to absorb moisture from the atmosphere[4]. Therefore, it is recommended to store this compound in a cool, dry place, in a tightly sealed container to prevent moisture absorption and potential degradation[3].

| Property | Predicted/Inferred Value | Source/Justification |

| Molecular Formula | C₁₁H₁₆ClN | [3] |

| Molecular Weight | 197.70 g/mol | [3] |

| Appearance | White to off-white solid | General appearance of similar compounds |

| Hygroscopicity | Likely hygroscopic | Amine salts are known to be hygroscopic[4] |

| Storage | Cool, dry, tightly sealed container | To prevent moisture uptake and degradation[3] |

Thermal Stability Assessment

Thermal stability is a crucial parameter that dictates the manufacturing processes (e.g., drying, milling) and storage conditions for an API. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[5][6].

Predicted Thermal Decomposition Profile

Based on this, it is reasonable to predict that this compound will be a thermally stable compound at ambient temperatures, with decomposition likely commencing at temperatures well above 200 °C.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition patterns[4].

Objective: To determine the onset of thermal decomposition of this compound.

Methodology:

-

Instrument: Calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., platinum or alumina).

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min, to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition step in the TGA curve.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, phase transitions, and decomposition events[10][11].

Objective: To determine the melting point and observe any thermal events prior to decomposition.

Methodology:

-

Instrument: Calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 300 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. An endothermic peak will correspond to the melting of the compound. Exothermic events may indicate decomposition.

Chemical Stability and Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule[12]. These studies expose the API to stress conditions such as hydrolysis, oxidation, and photolysis[12].

Hydrolytic Stability

The hydrochloride salt of a secondary amine like (S)-2-Benzylpyrrolidine is expected to be relatively stable in aqueous solutions. However, extremes of pH can potentially lead to degradation[10].

-

Acidic Conditions: The pyrrolidine nitrogen will be protonated, which generally increases stability against many degradation pathways.

-

Neutral to Basic Conditions: The free amine may be susceptible to degradation.

Proposed Degradation: While the pyrrolidine ring itself is generally stable to hydrolysis, the overall stability will be pH-dependent. A full pH-rate profile should be determined experimentally.

Oxidative Stability

The benzylamine moiety is susceptible to oxidation[2]. The benzylic carbon and the nitrogen atom are potential sites for oxidative attack.

Proposed Degradation Pathway: Oxidation could lead to the formation of an imine, which can then be hydrolyzed to benzaldehyde and (S)-2-aminopyrrolidine. Further oxidation of benzaldehyde to benzoic acid is also possible.

Caption: Proposed oxidative degradation pathway.

Photostability

According to ICH Q1B guidelines, photostability testing is a crucial part of stress testing to evaluate the effect of light exposure on the API[3]. Compounds with aromatic rings, such as the benzyl group in this compound, can absorb UV radiation and undergo photodegradation[13][14].

Proposed Degradation: Photodegradation could involve cleavage of the benzyl-pyrrolidine bond or reactions involving the aromatic ring. N-dealkylation is a known photochemical reaction for some alkaloids[15].

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation products and assess the intrinsic stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation (Solid State): Store the solid powder at 105 °C for 48 hours.

-

Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[3]. A control sample should be protected from light.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method (see Section 6). Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Excipient Compatibility

During formulation development, it is crucial to ensure that the API is compatible with the chosen excipients. Incompatibilities can lead to degradation of the API and compromise the quality and efficacy of the final drug product.

Potential Incompatibilities

As a secondary amine hydrochloride, this compound may be incompatible with certain excipients:

-

Maillard Reaction: A well-known incompatibility exists between amines and reducing sugars (e.g., lactose, dextrose)[11][16][17]. This reaction can lead to the formation of colored degradants.

-

Basic Excipients: Strongly basic excipients could deprotonate the hydrochloride salt, leading to the formation of the free base which may have different stability characteristics.

-

Reactive Impurities: Some excipients may contain reactive impurities, such as peroxides in povidone, which can lead to oxidative degradation of the API.

Experimental Protocol: Excipient Compatibility Screening by DSC

DSC can be a rapid screening tool to assess the potential for interactions between an API and excipients[1][18]. A change in the melting endotherm of the API in the presence of an excipient can indicate an interaction.

Objective: To screen for potential physical or chemical incompatibilities between this compound and common pharmaceutical excipients.

Methodology:

-

Sample Preparation: Prepare 1:1 (w/w) physical mixtures of this compound with each selected excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate, povidone).

-

DSC Analysis:

-

Run a DSC scan for the pure API, each pure excipient, and each binary mixture.

-

Use the same DSC method as described in Section 3.3.

-

-

Data Analysis: Compare the thermogram of the binary mixture to the thermograms of the individual components. The disappearance or significant shift of the API's melting peak, or the appearance of new thermal events, may indicate an incompatibility.

Caption: Workflow for excipient compatibility screening using DSC.

Stability-Indicating Analytical Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product[3][19]. For this compound, a chiral HPLC method would be necessary to not only separate the parent compound from its degradants but also to ensure its enantiomeric purity is maintained over time.

Method Development Considerations

-

Column: A chiral stationary phase (CSP) will be required to resolve the (S)- and potential (R)-enantiomers.

-

Mobile Phase: A typical mobile phase for chiral separations on polysaccharide-based columns consists of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an amine modifier (e.g., diethylamine or triethylamine) to improve peak shape[3][20].

-

Detection: UV detection is suitable due to the presence of the benzyl chromophore.

Experimental Protocol: Stability-Indicating Chiral HPLC Method

Objective: To develop and validate a chiral HPLC method for the quantification of this compound and the separation of its potential degradants and enantiomeric impurity.

Methodology:

-

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral column (e.g., Chiralcel OD-H or similar).

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: n-Hexane:Isopropanol:Triethylamine (80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).

-

Method Validation: Validate the method according to ICH Q2(R1) guidelines, including specificity (using forced degradation samples), linearity, range, accuracy, precision, and robustness.

Conclusion

This technical guide provides a predictive and methodological framework for assessing the thermal and chemical stability of this compound. Based on the analysis of its structural components and data from analogous compounds, it is predicted to be a relatively stable molecule under normal storage conditions. However, it may be susceptible to oxidative degradation, photodegradation, and potential incompatibilities with certain pharmaceutical excipients, particularly reducing sugars.

The experimental protocols provided herein offer a starting point for researchers to conduct comprehensive stability studies in accordance with regulatory expectations. It is imperative that these studies are performed to generate the necessary data to ensure the quality, safety, and efficacy of any potential drug product containing this compound.

References

-

ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. 1996. [Link]

- Bharate SS, Bharate SB, Bajaj AN. Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. J Excipients and Food Chem. 2010;1(3):3-26.

-

TA Instruments. Thermal Analysis of Pharmaceuticals. [Link]

-

Bouling Chemical Co., Limited. (2S)-2-Benzylpyrrolidine Hydrochloride. [Link]

-

Darweesh, I., & Razzaq, S. N. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. ResearchGate. [Link]

- Giron, D. (1995).

-

Hasan, M., & Al-Kayiem, H. (2014). Photo-oxidation of benzyl alcohol under natural weathering conditions. ResearchGate. [Link]

- Jain, A. K., & Sharma, G. (2019). Drug-Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical and Pharmaceutical Sciences, 6(3), 1-22.

- Kumar, P., & S, S. (2014). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 6(3), 917-921.

-

Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Broughton. [Link]

-

Nasser, N., & El-Ragehy, N. A. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [Link]

- Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space. I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics, 433(2), 583-590.

-

ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. 2003. [Link]

-

Sciencemadness Discussion Board. (2012). Bizzare observation about benzylamines- explanation? [Link]

- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.

-

TA Instruments. (n.d.). Drug – Excipient Incompatibility with Discovery X3. [Link]

-

TA Instruments. (n.d.). Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D2 Receptor Ligand. MDPI. [Link]

-

Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]

- Wolska, L., & Mechlińska, A. (2017). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 24(2), 1297-1314.

- Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263.

- Zesławska, E., & Kincses, A. (2018). Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D2 Receptor Ligand. Molecules, 23(5), 1148.

- Albini, A., & Fagnoni, M. (2004). Photochemical N-demethylation of alkaloids. Chemical Reviews, 104(6), 2847-2872.

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

- Cioslowski, J., et al. (2005). Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. Analytical Chemistry, 77(15), 4872-4876.

- El-Gindy, A., et al. (2008). A stability indicating HPLC assay method for analysis of rivastigmine hydrogen tartrate in dual-ligand nanoparticle formulation matrices and cell transport medium. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 856-861.

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

-

Al-Obaid, A. M., et al. (2011). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. ResearchGate. [Link]

- Pawlus, A. D., & Gilbert, T. R. (2020). N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides. The Journal of Organic Chemistry, 85(3), 1497-1507.

- Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655.

- Szostak, R., & Jones, C. W. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(21), 10036-10045.

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

- Zielińska-Danch, W., et al. (2022). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 27(21), 7295.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. tainstruments.com [tainstruments.com]

- 6. ajpsonline.com [ajpsonline.com]